ALP Inhibitory Potency: 6.7-Fold Improvement Over Reference Inhibitor KH₂PO₄
Compound 9h (2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide) inhibits human alkaline phosphatase with an IC₅₀ of 0.420 ± 0.012 µM, compared to the standard inhibitor KH₂PO₄ which exhibits an IC₅₀ of 2.80 µM [1]. This represents a 6.7-fold improvement in potency over the reference inhibitor under identical assay conditions. Within the 9a–j congeneric series, 9h was the most potent derivative, indicating that the 2,4-dimethyl substitution pattern is optimal among the tested analogs [2].
| Evidence Dimension | Human alkaline phosphatase (ALP) inhibition – IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 0.420 ± 0.012 µM |
| Comparator Or Baseline | KH₂PO₄ standard inhibitor: IC₅₀ = 2.80 µM; Other series compounds (9a–g, 9i–j): IC₅₀ > 0.420 µM (exact values in original paper) |
| Quantified Difference | 6.7-fold lower IC₅₀ vs. KH₂PO₄; identified as most potent in series |
| Conditions | In vitro enzyme inhibition assay using human ALP; Lineweaver–Burk kinetic analysis |
Why This Matters
A 6.7-fold potency advantage over the standard ALP inhibitor makes this compound the preferred candidate for ALP-targeted biochemical studies or inhibitor screening campaigns.
- [1] Iqbal Z, et al. Bioorg Chem. 2019;90:103108. IC₅₀ values reported in abstract and results. View Source
- [2] Iqbal Z, et al. Bioorg Chem. 2019;90:103108. Intra-series comparison identifies 9h as most potent. View Source
